tert-butyl N-[(3R,5S)-5-fluoropiperidin-3-yl]carbamate
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Overview
Description
tert-butyl N-[(3R,5S)-5-fluoropiperidin-3-yl]carbamate: is a chemical compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group attached to a piperidine ring, which is further substituted with a fluorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(3R,5S)-5-fluoropiperidin-3-yl]carbamate typically involves the reaction of tert-butyl carbamate with a fluorinated piperidine derivative. One common method includes the use of tert-butyl chloroformate as a reagent to introduce the tert-butyl group. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the carbamate group .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-butyl N-[(3R,5S)-5-fluoropiperidin-3-yl]carbamate can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the carbamate group, converting it to the corresponding amine.
Substitution: The fluorine atom on the piperidine ring can be substituted with other nucleophiles under appropriate conditions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions
Major Products Formed:
Oxidation: Formation of N-oxides.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted piperidine derivatives
Scientific Research Applications
Chemistry: In chemistry, tert-butyl N-[(3R,5S)-5-fluoropiperidin-3-yl]carbamate is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a probe to investigate the role of fluorinated piperidine derivatives in biological systems .
Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore. Its structural features may contribute to the development of new therapeutic agents .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications .
Mechanism of Action
The mechanism of action of tert-butyl N-[(3R,5S)-5-fluoropiperidin-3-yl]carbamate involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, potentially modulating their activity. The tert-butyl group provides steric hindrance, which can influence the compound’s overall reactivity and selectivity .
Comparison with Similar Compounds
- tert-butyl N-[(3R,5S)-5-(difluoromethyl)-3-piperidyl]carbamate
- tert-butyl carbamate
- tert-butyl N-[(3R,5S)-5-chloropiperidin-3-yl]carbamate
Comparison: Compared to similar compounds, tert-butyl N-[(3R,5S)-5-fluoropiperidin-3-yl]carbamate is unique due to the presence of a single fluorine atom on the piperidine ring. This fluorine substitution can significantly alter the compound’s chemical and biological properties, such as its reactivity, binding affinity, and metabolic stability .
Properties
IUPAC Name |
tert-butyl N-[(3R,5S)-5-fluoropiperidin-3-yl]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19FN2O2/c1-10(2,3)15-9(14)13-8-4-7(11)5-12-6-8/h7-8,12H,4-6H2,1-3H3,(H,13,14)/t7-,8+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACHGEWOGBWGEEL-JGVFFNPUSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC(CNC1)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1C[C@@H](CNC1)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19FN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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